molecular formula C28H44 B13817891 1,2-Bis(7-methyloctyl)naphthalene

1,2-Bis(7-methyloctyl)naphthalene

Cat. No.: B13817891
M. Wt: 380.6 g/mol
InChI Key: GCYNIFRTYQGRBB-UHFFFAOYSA-N
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Description

Diisononylnaphthalene is a chemical compound known for its use in various industrial applications. It is a type of naphthalene derivative where the naphthalene ring is substituted with isononyl groups. This compound is primarily utilized for its properties as a plasticizer and a lubricant additive, enhancing the flexibility and durability of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisononylnaphthalene is synthesized through the alkylation of naphthalene with isononyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or aluminum chloride, under controlled temperature conditions to facilitate the alkylation process.

Industrial Production Methods: In industrial settings, the production of diisononylnaphthalene involves large-scale alkylation reactors where naphthalene and isononyl alcohol are combined in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Diisononylnaphthalene undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of naphthoquinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert diisononylnaphthalene into more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: Naphthoquinones and other oxidized naphthalene derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Diisononylnaphthalene has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) plastics.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.

    Industry: Utilized as a lubricant additive to improve the performance and longevity of mechanical systems.

Mechanism of Action

The mechanism by which diisononylnaphthalene exerts its effects is primarily through its interaction with hydrophobic surfaces and materials. Its long alkyl chains allow it to embed within polymer matrices, enhancing flexibility and durability. In biological systems, it can interact with lipid membranes, potentially disrupting normal cellular functions.

Comparison with Similar Compounds

    Dinonylnaphthalene: Similar in structure but with different alkyl chain lengths.

    Diisodecylnaphthalene: Another naphthalene derivative with longer alkyl chains.

    Diisooctylnaphthalene: A naphthalene derivative with shorter alkyl chains.

Uniqueness: Diisononylnaphthalene is unique due to its specific alkyl chain length, which provides a balance between flexibility and stability, making it particularly effective as a plasticizer and lubricant additive.

Properties

Molecular Formula

C28H44

Molecular Weight

380.6 g/mol

IUPAC Name

1,2-bis(7-methyloctyl)naphthalene

InChI

InChI=1S/C28H44/c1-23(2)15-9-5-7-11-17-25-21-22-26-18-13-14-20-28(26)27(25)19-12-8-6-10-16-24(3)4/h13-14,18,20-24H,5-12,15-17,19H2,1-4H3

InChI Key

GCYNIFRTYQGRBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCCC(C)C

Origin of Product

United States

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